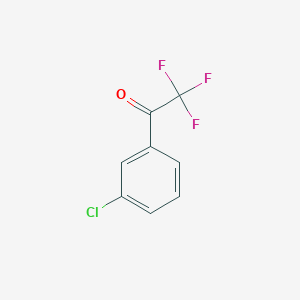

1-(3-chlorophényl)-2,2,2-trifluoroéthanone

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or use in industry or research .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to elucidate the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .Applications De Recherche Scientifique

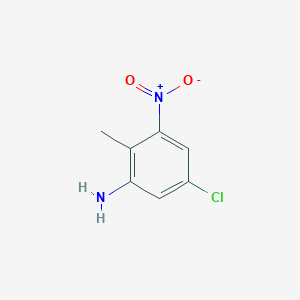

Synthèse de complexes métalliques de base de Schiff

Le composé peut être utilisé dans la synthèse de complexes métalliques de base de Schiff . Plus précisément, un ligand nommé base de Schiff 1-(3-chlorophényl)-N-(pyridine-2-yl)méthanimine a été obtenu en mélangeant 2-aminopyridine avec du 3-chlorobenzaldéhyde dans du méthanol comme matériau de départ . Des métaux de transition, comme Cu(II), ont été ajoutés au ligand préparé comme dopant . Ces complexes ont été largement étudiés en raison de leurs caractéristiques chimiques remarquables et de leurs applications potentielles dans divers domaines .

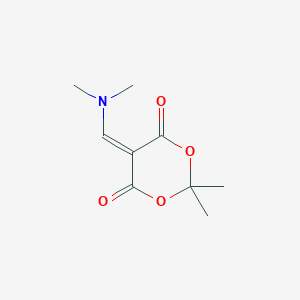

Applications catalytiques

Les complexes métalliques de base de Schiff synthétisés à partir de 1-(3-chlorophényl)-2,2,2-trifluoroéthanone peuvent être utilisés comme catalyseurs . Par exemple, les activités catalytiques du complexe ont été étudiées en utilisant la condensation de Claisen-Schmidt pour la synthèse de dérivés de chalcone . Les résultats révèlent que le complexe Cu(II) a montré une activité catalytique remarquable et un bon rendement par rapport aux autres catalyseurs .

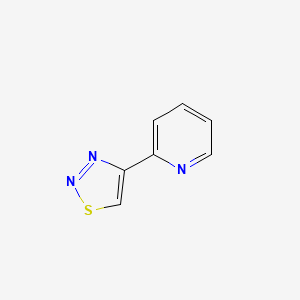

Synthèse d'analogues de la trazodone

Le composé peut également être utilisé dans la synthèse d'analogues de la trazodone . Plus précisément, des dérivés de la trazodone N-hexyle, chlorhydrate de 2-(6-(4-(3-chlorophényl)pipérazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (7a·HCl), avec une forte affinité pour le 5-HT1AR ont été synthétisés .

Activité antidépressive

Les analogues de la trazodone synthétisés ont montré une activité antidépressive . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antidépresseurs .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , have been found to interact with various receptors and enzymes. More research is needed to identify the specific targets of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone.

Mode of Action

Related compounds like meta-chlorophenylpiperazine (mcpp) have been found to interact with serotonin receptors . mCPP has approximately 10-fold selectivity for the human 5-HT 2C receptor over the human 5-HT 2A and 5-HT 2B receptors . It acts as a partial agonist of the human 5-HT 2A and 5-HT 2C receptors but as an antagonist of the human 5-HT 2B receptors .

Biochemical Pathways

For instance, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a chemical inhibitor of oxidative phosphorylation, is a nitrile, hydrazone, and protonophore .

Pharmacokinetics

Related compounds like linezolid have been found to be substrates of p-glycoprotein, which may affect their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

For instance, mCPP is known to induce headaches in humans and has been used for testing potential antimigraine medications .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it influences various physiological processes, including mood regulation and appetite control. Additionally, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Cellular Effects

The effects of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to alter the expression of genes involved in neurotransmitter synthesis and release, thereby affecting neuronal communication . Furthermore, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone involves several key processes. At the molecular level, it binds to specific biomolecules, such as serotonin receptors, and modulates their activity. This binding interaction leads to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular function . Additionally, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone can inhibit or activate enzymes, thereby altering metabolic processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate physiological processes effectively . At high doses, it can lead to toxic effects, including alterations in liver and kidney function . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

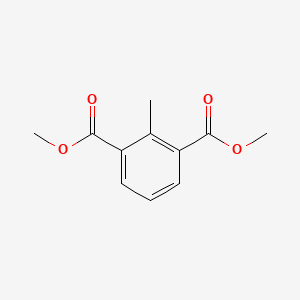

Metabolic Pathways

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues . Understanding the transport mechanisms is essential for predicting the compound’s efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in directing the compound to its site of action, ensuring its proper function and minimizing off-target effects .

Propriétés

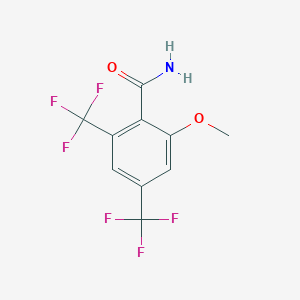

IUPAC Name |

1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFMLRJTDPGABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374076 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321-31-3 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)

![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)

![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)

![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)